molecular formula C21H23N3O2S B270650 N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No. B270650
M. Wt: 381.5 g/mol
InChI Key: GKZIRVDODAFWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Compound X has potential applications in several areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has shown promising results in inhibiting the growth of cancer cells. In neuroscience, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has the potential to be developed into a new class of drugs with unique therapeutic properties.

Mechanism of Action

The mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential to treat neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that it has potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X in lab experiments is its potential as a new class of drugs with unique therapeutic properties. However, the synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood, which limits its potential applications in scientific research.

Future Directions

There are several future directions for research on N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a new class of drugs with unique therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.
Conclusion
In conclusion, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a novel chemical N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide with potential applications in several areas of scientific research. Its unique chemical structure and potential therapeutic properties make it an interesting target for further investigation. While more research is needed to fully understand its mechanism of action and potential applications, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X holds promise as a new class of drugs with unique therapeutic properties.

Synthesis Methods

The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a complex process that involves several steps. The first step involves the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with 4-(2-isopropyl-1H-imidazol-1-yl)aniline to form N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry.

properties

Product Name

N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2S/c1-14(2)20-22-11-12-24(20)16-7-5-15(6-8-16)23-21(25)18-10-9-17(27-4)13-19(18)26-3/h5-14H,1-4H3,(H,23,25)

InChI Key

GKZIRVDODAFWED-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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